molecular formula C19H20N2O3 B1667084 Bindarit CAS No. 130641-38-2

Bindarit

カタログ番号 B1667084
CAS番号: 130641-38-2
分子量: 324.4 g/mol
InChIキー: MTHORRSSURHQPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bindarit is a synthetic indazolic derivative with prominent anti-inflammatory activity . It has been shown to be safe and particularly effective in the treatment of several experimental inflammatory and autoimmune disorders . It is known to inhibit the production of a defined set of related C-C motif chemokines, primarily MCP-1, and thus interferes with monocyte recruitment and differentiation .


Chemical Reactions Analysis

Bindarit has been found to differentially regulate the release of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), enhancing the release of IL-8 and reducing that of MCP-1 . These effects specifically required a functional interaction between bindarit and fatty acid binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways .


Physical And Chemical Properties Analysis

Bindarit has a molecular formula of C19H20N2O3 . Its molecular weight is 324.37 . Unfortunately, detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Bindarit in Cancer Research

Bindarit: is being explored for its potential in tumor regression in prostate and breast cancer models. It inhibits the synthesis of monocyte chemotactic protein-1 (MCP-1/CCL2) , which plays a role in tumor progression and metastasis formation. Studies have shown that bindarit can modulate cancer-cell proliferation and migration, mainly through the negative regulation of TGF-β and AKT signaling , and impair the NF-κB signaling pathway by enhancing the expression of the NF-κB inhibitor IkB-α .

Bindarit in Atherosclerosis Treatment

Bindarit has been studied for its use in immunotherapy of atherosclerosis . It acts as a specific synthetic inhibitor of MCP-1, which is significant in the development of atherosclerosis. A novel approach using bindarit-loaded yeast-derived microcapsules has shown promise in delivering bindarit into atherosclerotic plaques, reducing the recruitment of monocytes, and thus preventing the formation of atherosclerotic plaques .

Bindarit as an Anti-inflammatory Agent

Research has indicated that bindarit has anti-inflammatory properties that can inhibit neointima formation . In animal models with injured carotid arteries, bindarit treatment resulted in a significant inhibition of neointima formation associated with a reduced MCP-1 production. This suggests its potential application in conditions where inflammation leads to pathological changes in blood vessels .

Bindarit in Metabolic Regulation

Bindarit has been investigated for its ability to interact with fatty acid-binding protein 4 (FABP4) , which is involved in metabolic processes. Displacement assays have shown that bindarit can bind to FABP4, indicating its potential role in modulating metabolic pathways and inflammatory responses related to metabolic diseases .

作用機序

Target of Action

Bindarit primarily targets the Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . It also targets the Nuclear Factor-κB (NF-κB) signaling pathway .

Mode of Action

Bindarit interacts with its targets in a unique way. It differentially regulates the release of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) , enhancing the release of IL-8 and reducing that of MCP-1 . This effect specifically requires a functional interaction between bindarit and FABP4 . Bindarit can directly interact with FABP4 by increasing its expression and nuclear localization . This impacts on Peroxisome Proliferator-Activated Receptor γ (PPARγ) and LPS-dependent kinase signaling .

Biochemical Pathways

Bindarit affects several biochemical pathways. It modulates the NF-κB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NF-κB dimers, and a subsequently reduced nuclear translocation and DNA binding . It also impacts the PPARγ and LPS-dependent kinase signaling pathways .

Pharmacokinetics

It has been shown to be safe and particularly effective in the treatment of several experimental inflammatory and autoimmune disorders .

Result of Action

The molecular and cellular effects of bindarit’s action are significant. It suppresses inflammatory monocyte infiltration and alters macrophage properties . It also shows antiproliferative, antimetastatic, and antitumor effects in vivo .

Action Environment

The action of bindarit can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), bindarit exerts its immunoregulatory activity in human monocytic cells . .

Safety and Hazards

According to the safety data sheet, bindarit should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The findings suggest a potential key-role of FABP4 in the immunoregulatory activity of bindarit, and extend the spectrum of its possible therapeutic applications to FABP4 modulation . These findings pave the way for future applications of bindarit as a modulator of the inflammatory response .

特性

IUPAC Name

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHORRSSURHQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156660
Record name Bindarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bindarit

CAS RN

130641-38-2
Record name Bindarit [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bindarit
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bindarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINDARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl-2-hydroxyisobutyrate (18.5 g, 140 mmol, 1.2 eq.), toluene (100 mL) and DMF (20 mL) were placed in a three-necked flask fitted with a mechanical stirrer and a reflux condenser under an inert atmosphere. A dispersion of 60% NaH (5.6 g, 140 mmol, 1.2 eq.) was added to the mixture in portions over a period of approximately 1.5 hours. A solution of 1-benzyl-3-chloromethyl-1H-indazole (30 g, 117 mmol, 1 eq.) in toluene (90 mL) and DMF (60 mL) was then added dropwise. The reaction mixture was heated to approximately 90° C. and kept at that temperature until the reaction was complete (checked by TLC, approximately 10 hours). After cooling to room temperature the mixture was washed with acidified water and water. The organic phase was concentrated under reduced pressure and the oily residue obtained was treated with 10 M NaOH (36 mL) at reflux temperature for at least 3 hours. The product, which was precipitated out by the addition of concentrated HCl, was filtered and dried. Yield: 32.3 g of white solid (85%).
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
36 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bindarit
Reactant of Route 2
Bindarit
Reactant of Route 3
Bindarit
Reactant of Route 4
Reactant of Route 4
Bindarit
Reactant of Route 5
Bindarit
Reactant of Route 6
Reactant of Route 6
Bindarit

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。